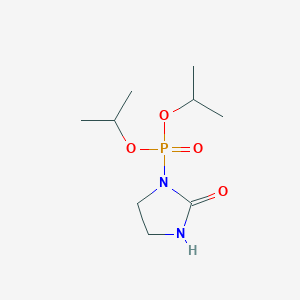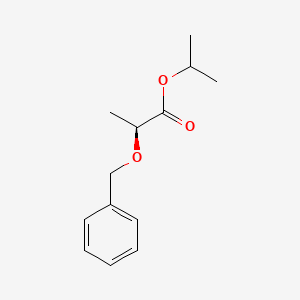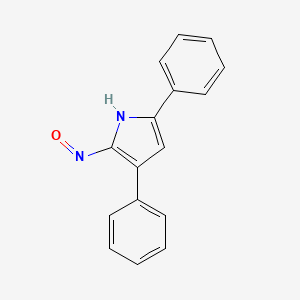methanone CAS No. 138398-49-9](/img/structure/B14278765.png)
[3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YL](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone: is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a fluorenyl group attached to a methanone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a fluorenyl ketone is synthesized by reacting fluorene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxyphenyl and phenyl groups are then introduced through subsequent electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry: In the field of materials science, the compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Wirkmechanismus
The mechanism by which 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Fluorenone: A structurally related compound with a ketone group on the fluorene core.
4-Methoxybenzophenone: Similar in having a methoxyphenyl group and a ketone functionality.
Uniqueness: 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
138398-49-9 |
|---|---|
Molekularformel |
C33H24O2 |
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
[3-(4-methoxyphenyl)-1-phenyl-9H-fluoren-4-yl]-phenylmethanone |
InChI |
InChI=1S/C33H24O2/c1-35-26-18-16-23(17-19-26)29-21-28(22-10-4-2-5-11-22)30-20-25-14-8-9-15-27(25)31(30)32(29)33(34)24-12-6-3-7-13-24/h2-19,21H,20H2,1H3 |
InChI-Schlüssel |
XBMCAGPUOUVTAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(CC4=CC=CC=C43)C(=C2)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
